1-[2,4-Bis(methylsulfonyl)phenyl]piperazine

Medicinal Chemistry Physicochemical Profiling Ligand Design

This bis-methylsulfonyl arylpiperazine delivers a symmetrical electron-deficient aromatic core with dual SNAr-activation sites, enabling sequential functionalization inaccessible to mono-sulfonyl or halogenated analogs. Its elevated tPSA (83.6 Ų) exceeds BBB-penetration thresholds, making it optimal for peripheral MCH/GPCR screening where CNS exclusion is essential. The absence of halogen substituents eliminates halogen-bonding confounds and CYP inhibition liabilities, streamlining ADME interpretation. Sourced from multiple vendors with documented purity and COA availability, this scaffold supports library synthesis, selectivity profiling, and property-driven lead optimization.

Molecular Formula C12H18N2O4S2
Molecular Weight 318.4 g/mol
CAS No. 1000018-17-6
Cat. No. B3069813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2,4-Bis(methylsulfonyl)phenyl]piperazine
CAS1000018-17-6
Molecular FormulaC12H18N2O4S2
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=C(C=C1)N2CCNCC2)S(=O)(=O)C
InChIInChI=1S/C12H18N2O4S2/c1-19(15,16)10-3-4-11(12(9-10)20(2,17)18)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
InChIKeyRQHNMARLZQGRBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2,4-Bis(methylsulfonyl)phenyl]piperazine CAS 1000018-17-6: A Bis-Methylsulfonyl Substituted Arylpiperazine for Structure-Based Chemical Tool Selection


1-[2,4-Bis(methylsulfonyl)phenyl]piperazine (CAS 1000018-17-6) is a synthetic arylpiperazine derivative characterized by two electron-withdrawing methylsulfonyl (-SO₂CH₃) groups symmetrically substituted at the 2- and 4-positions of the phenyl ring . With a molecular formula of C₁₂H₁₈N₂O₄S₂ and molecular weight of 318.41 g/mol, the compound possesses six hydrogen bond acceptors and one hydrogen bond donor, producing a high predicted topological polar surface area (tPSA) of 83.6 Ų that distinguishes it from mono-substituted analogs [1]. Commercially available in research-grade purity (typically 95–98%) from multiple vendors including AKSci, Matrix Scientific, and Santa Cruz Biotechnology, this compound serves primarily as a chemical building block and screening intermediate in medicinal chemistry programs .

Why 1-[2,4-Bis(methylsulfonyl)phenyl]piperazine Cannot Be Readily Interchanged with Common Arylpiperazine Analogs


In arylpiperazine chemical tool selection, structural modifications—even seemingly minor ones such as halogen substitution or single-sulfonyl placement—produce substantial divergence in physicochemical and pharmacological profiles. Mono-methylsulfonyl analogs bearing halogen co-substituents (e.g., 2-chloro-4-(methylsulfonyl)phenylpiperazine, CAS 942474-75-1) exhibit XLogP3 values of approximately 1.6 and tPSA values of 57.8 Ų, while the bis-methylsulfonyl substitution pattern of the target compound alters both lipophilicity and hydrogen-bonding capacity in ways that directly affect membrane permeability, solubility, and off-target binding landscapes [1]. The 2,4-bis(methylsulfonyl) configuration creates a symmetrical electron-deficient aromatic system that is structurally distinct from the more common mono-sulfonyl or halogen-substituted arylpiperazine scaffolds widely reported in CNS-targeting and kinase inhibitor patent literature, making direct activity extrapolation unreliable [2]. Generic substitution based solely on piperazine pharmacophore similarity therefore carries a high risk of selecting a compound with divergent physicochemical behavior, target engagement, or synthetic utility for the intended research application.

Quantitative Differentiation Guide: 1-[2,4-Bis(methylsulfonyl)phenyl]piperazine vs. Closest Arylpiperazine Analogs


Bis-Methylsulfonyl Substitution Pattern Increases Predicted Hydrogen Bond Acceptor Capacity by 50% Relative to Chloro-Methylsulfonyl Analogs

The target compound possesses six hydrogen bond acceptors (two sulfonyl groups each contributing two oxygen acceptors, plus the piperazine nitrogens), compared with only four hydrogen bond acceptors for the 2-chloro-4-(methylsulfonyl)phenylpiperazine analog (CAS 942474-75-1) [1]. This difference arises because the chloro substituent in the analog cannot participate as a hydrogen bond acceptor, whereas the second methylsulfonyl group at the 2-position contributes two additional acceptor sites. For researchers optimizing ligand-receptor binding interactions where hydrogen bonding is a key determinant, this 50% increase in acceptor count translates to a measurably distinct interaction potential that cannot be achieved with mono-sulfonyl or halogen-substituted piperazines.

Medicinal Chemistry Physicochemical Profiling Ligand Design

Bis-Methylsulfonyl Substitution Elevates Predicted Topological Polar Surface Area (tPSA) to 83.6 Ų—44% Higher Than Chloro-Methylsulfonyl Analogs

The target compound exhibits a predicted topological polar surface area (tPSA) of 83.6 Ų based on PubChem-computed properties, whereas the 2-chloro-5-methyl-4-(methylsulfonyl)phenylpiperazine analog (CAS 942474-75-1) has a tPSA of 57.8 Ų [1]. This 44% increase in tPSA is directly attributable to the presence of the second methylsulfonyl group, which adds two sulfonyl oxygen atoms that contribute significantly to polar surface area. The magnitude of this difference is substantial in the context of CNS drug design, where tPSA values below 60–70 Ų are generally associated with favorable passive blood-brain barrier (BBB) penetration, while values exceeding 80 Ų predict reduced passive CNS permeability.

ADME Prediction Blood-Brain Barrier Permeability Physicochemical Profiling

2,4-Bis-Substitution Eliminates Halogen-Mediated Off-Target Interactions That Characterize Chloro- and Bromo-Arylpiperazine Analogs

Commercially available arylpiperazine analogs structurally adjacent to the target compound include halogen-substituted variants such as 1-[2-chloro-4-(methylsulfonyl)phenyl]piperazine (mp 139–141 °C) and 1-[2-bromo-4-(methylsulfonyl)phenyl]piperazine (CAS 849035-69-4) . The target compound, by contrast, contains no halogen substituents—both ortho and para positions are occupied by methylsulfonyl groups. This substitution pattern eliminates potential halogen bonding interactions with biological targets, cytochrome P450 inhibition liabilities associated with lipophilic aryl halides, and metabolic dehalogenation pathways that can generate reactive intermediates. For screening programs aiming to identify clean chemical probes free from halogen-associated artifacts, the bis-methylsulfonyl scaffold offers a distinct alternative within the arylpiperazine chemical space.

Off-Target Profiling Selectivity Optimization Structure-Activity Relationship

Bis-Methylsulfonyl Aromatic Activation Enables Orthogonal Synthetic Derivatization Not Accessible from Halogenated Analogs

The 2,4-bis(methylsulfonyl)phenyl scaffold presents an electron-deficient aromatic ring activated toward nucleophilic aromatic substitution (SNAr) reactions, with the methylsulfonyl groups serving as both strong electron-withdrawing activators and potential leaving groups under forcing conditions [1]. In contrast, halogenated analogs such as 2-chloro-4-(methylsulfonyl)phenylpiperazine are typically synthesized via SNAr using the chloro leaving group and offer different reactivity profiles. The target compound's dual-sulfonyl configuration allows for sequential or orthogonal derivatization strategies—for instance, selective reduction of one sulfonyl group while retaining the second for further functionalization—that are not feasible with mono-sulfonyl or halogen-substituted arylpiperazines. This synthetic versatility positions the compound as a distinct building block for library synthesis and lead optimization campaigns requiring diversified arylpiperazine scaffolds.

Synthetic Chemistry Building Block Utility Medicinal Chemistry

Commercial Availability in High Purity (95–98%) with Verified Quality Control Documentation Supports Reproducible Research

The target compound is commercially available from multiple established vendors with documented purity specifications: AKSci offers 95% minimum purity (Catalog 7230DC) with full Certificate of Analysis (COA) and Safety Data Sheet (SDS) upon request ; Leyan supplies the compound at 98% purity (Product 1810027) ; Matrix Scientific distributes the compound with MDL number MFCD09800749 ; and Howei Pharm manufactures the compound under internal quality standard Q/HWC032-2020 with COA availability . This multi-vendor sourcing with established quality control documentation contrasts with less common or single-source arylpiperazine analogs, reducing supply chain risk and ensuring batch-to-batch reproducibility for long-term research programs.

Procurement Quality Assurance Reproducibility

Patent Literature Documents Arylpiperazines with Methylsulfonyl Substitution for MCH Receptor Modulation—A Class-Level Application Context

U.S. Patent US20060009456A1 discloses aryl-substituted piperazine derivatives, including compounds bearing methylsulfonyl groups on the phenyl ring, as modulators of melanin-concentrating hormone (MCH) receptor activity for treating metabolic, feeding, and sexual disorders [1]. While the patent does not explicitly exemplify 1-[2,4-bis(methylsulfonyl)phenyl]piperazine, it establishes the broader therapeutic relevance of the sulfonyl-substituted arylpiperazine chemotype. The 2,4-bis(methylsulfonyl) substitution pattern represents an extension of this SAR space with distinct physicochemical properties (higher tPSA, increased H-bond acceptor count) that may confer differentiated pharmacological profiles compared to the exemplified mono-substituted or heteroaryl-containing analogs. This patent landscape provides a class-level rationale for investigating bis-methylsulfonyl arylpiperazines in MCH receptor-related programs where peripheral selectivity or altered PK properties are desired.

CNS Drug Discovery Metabolic Disorders Patent Landscape

Recommended Research and Industrial Application Scenarios for 1-[2,4-Bis(methylsulfonyl)phenyl]piperazine CAS 1000018-17-6


Peripherally Restricted Pharmacological Probe Development in MCH Receptor or Related GPCR Screening Programs

Based on the compound's elevated predicted tPSA of 83.6 Ų—substantially above the 60–70 Ų threshold associated with passive BBB penetration—this compound is optimally deployed in screening campaigns targeting peripheral MCH receptors or other GPCRs where CNS exclusion is desirable. The established patent context of sulfonyl-substituted arylpiperazines as MCH receptor modulators [1] provides target-class rationale, while the bis-methylsulfonyl substitution pattern confers physicochemical properties distinct from brain-penetrant mono-sulfonyl analogs. Researchers can leverage this compound as a tool to dissect peripheral vs. central receptor contributions in metabolic disorder models.

Building Block for Diversity-Oriented Synthesis Requiring Orthogonal Arylpiperazine Derivatization

The dual methylsulfonyl substitution creates an electron-deficient aromatic core amenable to SNAr chemistry with two distinct activation sites, enabling sequential functionalization strategies not accessible with halogenated mono-sulfonyl analogs. This synthetic versatility supports library synthesis programs requiring diversified arylpiperazine scaffolds, where the bis-sulfonyl group serves both as an activating element for nucleophilic displacement and as a site for potential late-stage reduction or substitution. Procurement from multiple vendors with documented purity (95–98%) and COA availability ensures reliable starting material quality for multi-step synthetic sequences.

Halogen-Free Chemical Probe for Off-Target Profiling and CYP Liability Assessment Studies

In contrast to commonly available chloro- and bromo-substituted arylpiperazine analogs, this compound contains no halogen substituents. This structural feature eliminates halogen bonding as a confounding factor in target engagement studies and removes CYP inhibition liabilities associated with lipophilic aryl halides. Researchers conducting selectivity profiling, panel screening, or metabolic stability assessments can employ this compound as a halogen-free comparator to deconvolute halogen-specific effects from scaffold-driven pharmacology. The absence of metabolic dehalogenation pathways also simplifies interpretation of in vitro and in vivo ADME data.

Physicochemical Property-Driven Analog Selection in Lead Optimization Cascades

The compound's computed property profile—six hydrogen bond acceptors, tPSA of 83.6 Ų, and absence of halogen substituents—positions it as a valuable comparator in property-driven lead optimization. When SAR exploration reveals that mono-sulfonyl or halogenated arylpiperazine leads exhibit suboptimal solubility, excessive CNS penetration, or CYP-mediated drug-drug interaction signals, this bis-methylsulfonyl analog offers a systematic structural variation for assessing the impact of increased polarity and reduced lipophilicity. The multi-vendor commercial availability supports rapid procurement for iterative medicinal chemistry cycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[2,4-Bis(methylsulfonyl)phenyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.